methyl 4-[(6-methylpyridin-2-yl)oxy]benzoate
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Overview
Description
Methyl 4-[(6-methylpyridin-2-yl)oxy]benzoate is an organic compound with the molecular formula C14H13NO3 It is a derivative of benzoic acid and pyridine, characterized by the presence of a methyl ester group and a pyridinyl ether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[(6-methylpyridin-2-yl)oxy]benzoate typically involves the esterification of 4-hydroxybenzoic acid with methanol in the presence of an acid catalyst, followed by the nucleophilic substitution reaction with 6-methyl-2-chloropyridine. The reaction conditions often include:
Esterification: Refluxing 4-hydroxybenzoic acid with methanol and a strong acid like sulfuric acid.
Nucleophilic Substitution: Reacting the esterified product with 6-methyl-2-chloropyridine in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[(6-methylpyridin-2-yl)oxy]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The pyridinyl ether linkage can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Methyl 4-[(6-methylpyridin-2-yl)oxy]benzoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug development for various diseases.
Industry: Utilized in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of methyl 4-[(6-methylpyridin-2-yl)oxy]benzoate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical processes. For instance, it may inhibit certain enzymes involved in inflammation or microbial growth, leading to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-hydroxybenzoate: Similar structure but lacks the pyridinyl ether linkage.
6-Methyl-2-pyridinol: Contains the pyridine ring but lacks the benzoate ester group.
Uniqueness
Methyl 4-[(6-methylpyridin-2-yl)oxy]benzoate is unique due to its combined structural features of benzoic acid and pyridine, which confer distinct chemical reactivity and potential biological activities. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
1497476-27-3 |
---|---|
Molecular Formula |
C14H13NO3 |
Molecular Weight |
243.3 |
Purity |
0 |
Origin of Product |
United States |
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